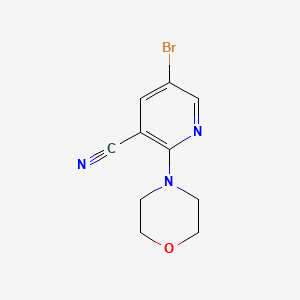

5-Bromo-2-morpholinonicotinonitrile

説明

5-Bromo-2-morpholinonicotinonitrile is a chemical compound with the CAS Number: 1354223-80-5 . It has a molecular weight of 268.11 . The IUPAC name for this compound is 5-bromo-2-(4-morpholinyl)nicotinonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 268.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis of Fused Pyran Derivatives

A study focused on the microwave-assisted synthesis of new fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, utilizing 2-morpholinoquinoline-3-carbaldehyde, malononitrile, and various compounds in the presence of NaOH as a basic catalyst. This synthesis pathway highlights the role of morpholino derivatives in the development of compounds with potential antimicrobial properties. The synthesized compounds were evaluated against several bacterial and fungal strains, demonstrating the significant antimicrobial potential of certain derivatives (Makawana, Patel, Mungra, & Patel, 2011).

Development of Functionalized Pyridines

Another research application involved the synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate, through an iodo-magnesium exchange reaction. This intermediate was further utilized to produce a variety of functionalized pyridine derivatives, showcasing the versatility of bromo-morpholino compounds in synthesizing key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).

Role in PI3K/mTOR Inhibitor Synthesis

Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrated the importance of bromo-morpholino derivatives as intermediates in the production of PI3K/mTOR inhibitors. These compounds are crucial for the synthesis of derivatives of NVP-BEZ235, a compound with significant therapeutic potential (Lei et al., 2015).

Antioxidant Activity Studies

A notable study isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to synthetic antioxidants. This research underscores the potential of bromophenols in developing natural antioxidant agents for preventing oxidative deterioration in foods (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPGBPRIVCMWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

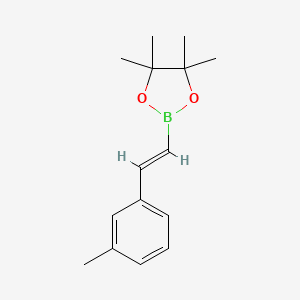

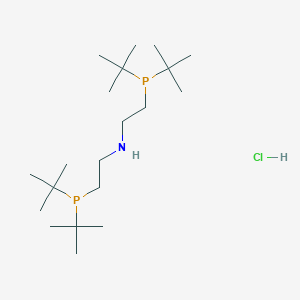

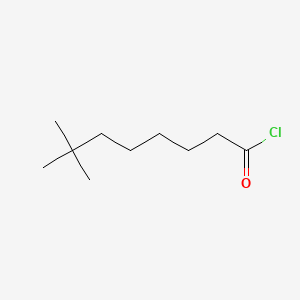

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)

![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)

![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)